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molecular formula C16H17Cl2N B8352599 [1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-ethyl]-methylamine

[1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-ethyl]-methylamine

Cat. No. B8352599
M. Wt: 294.2 g/mol
InChI Key: ULIUYFGDCKKHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06890942B2

Procedure details

A mixture of 1,3-bis-(4-chlorophenyl)-propan-2-one (3.20 g, 11.46 mmol), (Yang, H. and Hay, A. S., Synthesis, 1992, 467-472), in anhydrous ethanol (25 ml) was treated successively with titanium (IV) isopropoxide (6.8 ml, 22.9 mmol), methylamine hydrochloride (1.55 g, 22.9 mmol) and triethylamine (3.2 ml, 22.9 mmol). The resulting mixture was stirred at 22° C. for 18 h and then treated with sodium borohydride (0.65 g, 17.2 mmol). After 6 h at 22° C., the reaction mixture was quenched by the addition of 2 N aqueous ammonia (60 ml) and the resulting precipitate was filtered and rinced with ether. The combined ether extracts were washed with brine, dried (anhydrous sodium carbonate) and concentrated. Distillation of the residue in vacuo gave 2.60 g (77% yield) of the title amine as a clear oil: bp 135-140° C./0.2 torr, (bulb to bulb distillation, air bath temperature). 1HNMR 400 MHz (C6D6) δ (ppm): 2.19 (3H, s, NCH3), 2.42 (4H, d, J=6.5 Hz, CH2), 2.69 (1H, m, CH), 6.84 (4H, d, J=8.5 Hz, aromatics), 7.22 (4H, d, J=8.5 Hz, aromatics). The hydrochloride salt was obtained as a white solid. Anal. calcd for C16H17C2N—HCl: C, 58.11; H, 5.49; N, 4.24. Found: C, 57.85; H, 5.35; N, 4.13.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
1.55 g
Type
reactant
Reaction Step Four
Quantity
3.2 mL
Type
reactant
Reaction Step Four
Quantity
6.8 mL
Type
catalyst
Reaction Step Four
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=O)[CH2:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:4][CH:3]=1.Cl.CN.[CH2:22]([N:24](CC)CC)C.[BH4-].[Na+]>C(O)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([NH:24][CH3:22])[CH2:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2,4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(CC1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1.55 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.8 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 22° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 6 h at 22° C.
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by the addition of 2 N aqueous ammonia (60 ml)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
The combined ether extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium carbonate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(CC(CC2=CC=C(C=C2)Cl)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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